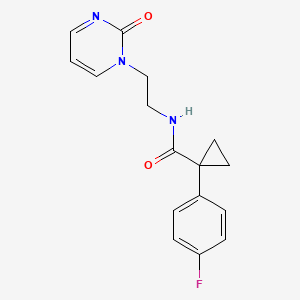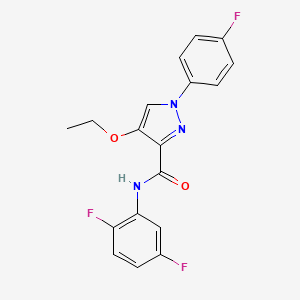
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains multiple functional groups, including an amide group (from the “carboxamide” part of the name), a pyrazole group (a type of aromatic heterocycle), and several fluorophenyl groups (aromatic rings with fluorine substitutions) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,4-Difluorophenyl isocyanate, have been used in the synthesis of N,N-disubstituted S,N’-diarylisothioureas .科学的研究の応用
Synthesis and Characterization
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide and related compounds have been synthesized and characterized across various studies. These compounds are of interest due to their structural and functional properties, which are explored for various scientific applications including medical imaging and cytotoxicity against cancer cell lines. For instance, compounds synthesized with similar structural motifs have been evaluated for their potential as radiotracers for studying CB1 cannabinoid receptors through positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003). Additionally, such molecules have been investigated for their in vitro cytotoxic activities against human cancer cell lines, offering insights into their potential therapeutic applications (Hassan et al., 2015; Hassan, Hafez, & Osman, 2014).
Biological and Chemical Properties
The chemical and biological properties of these compounds are studied through various methodologies including crystallography and spectroscopy. Crystal structure analysis and spectroscopic characterization contribute to understanding the molecular conformation, stability, and interactions relevant to their biological activity (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012). These studies offer foundational knowledge for the design and development of new molecules with enhanced performance in their respective applications.
Applications in Agrochemicals and Herbicides
Some derivatives of the mentioned compound exhibit significant agrochemical properties, including nematocidal and fungicidal activities. These findings highlight the potential of such compounds in developing novel agrochemical solutions for pest and disease management (Zhao et al., 2017). Additionally, the herbicidal activity and crop safety of certain analogs under flooded conditions have been explored, showing promising results for agricultural applications (Ohno et al., 2004).
Fluorination and its Effects
The introduction of fluorine atoms into the molecular structure of pyrazoles and related compounds has been studied for its impact on various biological activities. Fluorination can enhance the biological activity of molecules, as demonstrated in the inhibitory potency and selectivity on the activity of nitric oxide synthase (NOS) isoenzymes (Nieto et al., 2015). This illustrates the role of fluorination in modulating the pharmacological properties of chemical compounds.
作用機序
特性
IUPAC Name |
N-(2,5-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-2-26-16-10-24(13-6-3-11(19)4-7-13)23-17(16)18(25)22-15-9-12(20)5-8-14(15)21/h3-10H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQAGWLXUSRAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2935579.png)
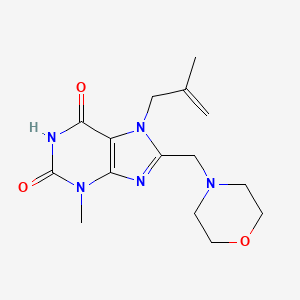
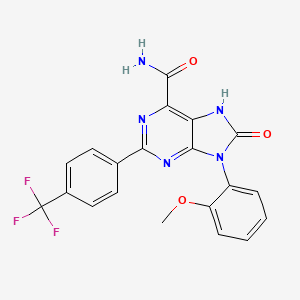
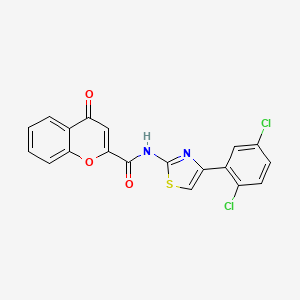

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)

![ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2935594.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2935595.png)
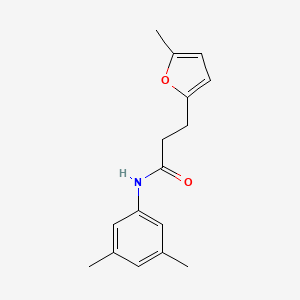
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide](/img/new.no-structure.jpg)
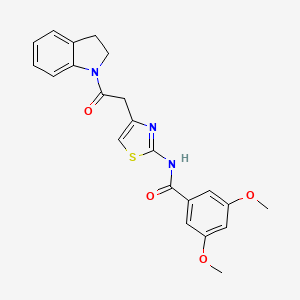
![3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2935600.png)
